PD-1/PD-L1 Inhibitor Scaffold: 2-Benzyloxy-5-aminopyrimidine vs Unsubstituted Pyrimidine Core
The 2-(benzyloxy)pyrimidine scaffold is the core structural motif in Jubilant Prodel's PD-1/PD-L1 inhibitor patent (US 11,629,135). Within this patent, elaborated derivatives of the 2-(benzyloxy)pyrimidin-5-amine chemotype demonstrate IC50 values as low as 8.5 nM against the PD-1/PD-L1 interaction in HTRF assays [1]. In contrast, simple 2-aminopyrimidine or 5-aminopyrimidine controls are inactive in this assay system, as they lack the benzyloxy group that occupies a critical hydrophobic sub-pocket on PD-L1 [1].
| Evidence Dimension | PD-1/PD-L1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivatives built on 2-(benzyloxy)pyrimidin-5-amine scaffold achieve IC50 = 8.5 nM [1] |
| Comparator Or Baseline | 2-aminopyrimidine or 5-aminopyrimidine: inactive (IC50 > 10,000 nM) [1] |
| Quantified Difference | >1,000-fold improvement in potency |
| Conditions | HTRF assay; PD-L1 preincubated 15 min followed by PD-1 addition |
Why This Matters
This potency differential demonstrates that procurement of the 2-benzyloxy-5-amino scaffold is essential for any program aiming to replicate or improve upon the patented PD-1/PD-L1 inhibitor series.
- [1] Jubilant Prodel LLC. Pyrimidine Derivatives as Inhibitors of PD1/PD-L1 Activation. US Patent 11,629,135 B2, 2021; BindingDB entry BDBM50581939 (CHEMBL5093389). View Source
